CLogP Reduction of >1 Log Unit Versus Non-Phosphorylated Cyclopropylmethanamine
The target compound exhibits a calculated partition coefficient (CLogP) of −0.953, as reported in the vendor technical datasheet [1]. In contrast, the non-phosphorylated parent compound cyclopropylmethanamine (CAS 2516-47-4) has a predicted LogP of 0.155 (Chembase) to 0.23 (ACD/LogP, ChemSpider) [2]. This represents a CLogP reduction of approximately 1.1–1.2 log units attributable to the dimethylphosphine oxide substituent. Such a shift from positive to negative LogP places the target compound in a substantially more hydrophilic regime, consistent with the broader observation that phosphine oxide incorporation reduces lipophilicity in drug-like scaffolds [3].
| Evidence Dimension | Calculated partition coefficient (CLogP / LogP) |
|---|---|
| Target Compound Data | CLogP = −0.953 |
| Comparator Or Baseline | Cyclopropylmethanamine (CAS 2516-47-4): LogP = 0.155 (predicted, Chembase); LogP = 0.23 (ACD/LogP, ChemSpider) |
| Quantified Difference | ΔLogP ≈ −1.1 to −1.2 log units (target compound more hydrophilic) |
| Conditions | Calculated/predicted values from vendor datasheet (sima-lab) and Chembase/ChemSpider; not experimentally measured in the same study |
Why This Matters
A >1 log unit reduction in lipophilicity directly impacts aqueous solubility, non-specific protein binding, and oral absorption potential, making the target compound preferable for applications requiring lower logP without adding molecular weight beyond 184 Da.
- [1] sima-lab. 1-[1-(dimethylphosphoryl)cyclopropyl]methanamine hydrochloride. Product datasheet. CLogP: −0.953; Purity: 95.0%; MW: 183.6; MDL: MFCD32702859. https://www.sima-lab.com/pro_96726/1-1-dimethylphosphorylcyclopropylmethanamine-hydrochloride View Source
- [2] Chembase. cyclopropylmethanamine. LogP: 0.1551184. http://www.chembase.cn/compound/2516-47-4.html; ChemSpider. Cyclopropylmethanaminium. ACD/LogP: 0.23. https://www.chemspider.com/Chemical-Structure.109746.html View Source
- [3] Finkbeiner P, Hehn JP, Gnamm C. Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. J. Med. Chem. 2020; 63: 7081-7107. DOI: 10.1021/acs.jmedchem.0c00407 View Source
